5-溴-2-异丙基异吲哚啉-1-酮

描述

The compound 5-Bromo-2-isopropylisoindolin-1-one is not directly mentioned in the provided papers. However, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemistry of brominated isoindolinones. For instance, 5-Bromo-2-iodopyrimidine is used as an intermediate in palladium-catalyzed cross-coupling reactions, which could be relevant for the synthesis of various substituted pyrimidine compounds . Similarly, 5-Bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for antitumor activity, indicating the potential biological relevance of brominated indolinones .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds, such as 5-Bromo-2-iodopyrimidine, involves selective palladium-catalyzed cross-coupling reactions . This method could potentially be adapted for the synthesis of 5-Bromo-2-isopropylisoindolin-1-one. Additionally, a one-pot synthesis approach for 4-arylidene imidazolin-5-ones has been reported, which involves the reaction of amino acid esters with isocyanates and α-bromoketones . This method might offer a pathway for synthesizing isoindolinone derivatives by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

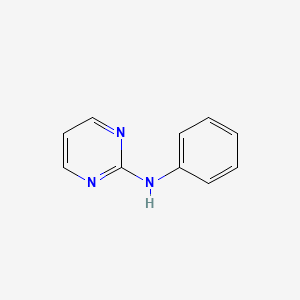

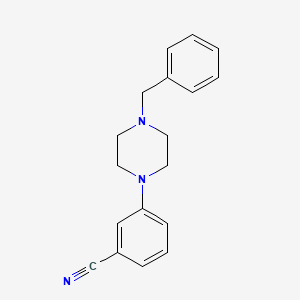

The molecular structure of 5-Bromo-2-isopropylisoindolin-1-one would consist of an isoindolinone core with a bromine atom at the 5-position and an isopropyl group at the 2-position. The presence of bromine could influence the electronic properties of the molecule and facilitate further chemical transformations. The structure of 5-Bromo-7-azaindolin-2-one derivatives has been studied, and these compounds have shown significant antitumor activity, suggesting that the bromine substitution plays a crucial role in the biological activity of these molecules .

Chemical Reactions Analysis

Brominated heterocycles are often used as intermediates in various chemical reactions due to the reactivity of the bromine atom. For example, 5-Bromo-2-iodopyrimidine serves as an intermediate in cross-coupling reactions to synthesize substituted pyrimidines . The reactivity of brominated indoles, such as in the synthesis of 5′-bromo-4′-chloroindol-3′-epoxysialoside, indicates that brominated isoindolinones could also undergo similar transformations, potentially leading to a variety of chemical products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2-isopropylisoindolin-1-one are not directly reported in the provided papers, the properties of similar brominated compounds can be inferred. Brominated heterocycles generally exhibit high reactivity in electrophilic substitution reactions due to the electron-withdrawing effect of the bromine atom. The presence of the isopropyl group could impart additional steric effects, influencing the compound's reactivity and physical properties such as solubility and melting point. The synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential complexity and diversity of halogenated compounds' properties .

科学研究应用

DNA 复制检测

与 5-溴-2-异丙基异吲哚啉-1-酮相关的化合物的一个显着应用是在 DNA 复制检测领域。例如,特异性识别 5-溴脱氧尿苷的单克隆抗体已被用于在细胞水平上检测低水平的 DNA 复制。该方法允许轻松快速地检测暴露于溴脱氧尿苷的培养细胞中的 DNA 合成,可以通过流式细胞术定量 (Gratzner, 1982)。

抗增殖活性

另一个重要的研究领域是研究与 5-溴-2-异丙基异吲哚啉-1-酮相关的化合物及其抗增殖活性。例如,一种新的化合物 5'-Br,对不同的癌细胞系表现出强烈的选择性抗增殖活性。它通过诱导 caspase 依赖性凋亡、调节 Bcl-2 的表达和磷酸化,并在人早幼粒细胞白血病 HL-60 细胞中触发内在凋亡途径,显着抑制增殖 (Saleh 等人,2015)。

细胞周转动力学

5-溴-2-异丙基异吲哚啉-1-酮相关化合物也用于测量细胞周转动力学。例如,5-溴-2'-脱氧尿苷 (BrdU) 通常用于测量体内细胞群的周转。已经开发了一个数学框架来分析 BrdU 标记实验,允许量化细胞增殖和细胞丢失率 (Bonhoeffer 等人,2000)。

功能化吡啶的合成

5-溴吡啶-2-氯化镁的合成,一种与 5-溴-2-异丙基异吲哚啉-1-酮相关的反应性中间体,使得能够有效生产一系列功能化的吡啶衍生物。该方法在合成各种药物发现的关键中间体中得到应用 (Song 等人,2004)。

安全和危害

The safety information for 5-Bromo-2-isopropylisoindolin-1-one indicates that it has hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

This compound belongs to the class of isoindolinones, which are known to interact with various biological targets

Mode of Action

It is known that isoindolinones can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.

Biochemical Pathways

Indole derivatives, a related class of compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially isoindolinones, could affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by related indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 5-Bromo-2-isopropylisoindolin-1-one, it is known to be a white to yellow solid and is typically stored at temperatures between 2-8°C . .

属性

IUPAC Name |

5-bromo-2-propan-2-yl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLIXVFOQPOESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470950 | |

| Record name | 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropylisoindolin-1-one | |

CAS RN |

864866-47-7 | |

| Record name | 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)